Unique Pyrimidine Scaffold Enables Systemic IV Administration
DSP-0509 features a unique pyrimidine scaffold, a structural departure from the imidazoquinoline backbone of other TLR7 agonists like imiquimod and resiquimod (R848) [1]. This novel scaffold is explicitly designed to confer physicochemical properties that enable systemic intravenous administration, a feature absent in the only approved TLR7 agonist, imiquimod, which is restricted to topical use [2].
| Evidence Dimension | Chemical Scaffold & Administration Route |
|---|---|
| Target Compound Data | Pyrimidine scaffold; Enables systemic IV administration |
| Comparator Or Baseline | Imiquimod, R848: Imidazoquinoline scaffold; Topical (Imiquimod) or systemic with dual TLR7/8 activity (R848) |
| Quantified Difference | Structural difference; Functional difference in route of administration (IV vs. Topical). |
| Conditions | Chemical structure analysis; Pharmacological characterization. |
Why This Matters
Procurement of DSP-0509 is necessary for research requiring systemic TLR7 activation, as it enables investigation of anti-tumor immunity in non-cutaneous and metastatic models, which is not possible with topical imiquimod.
- [1] Ota Y, Nagai Y, Hirose Y, Hori S, Koga-Yamakawa E, Eguchi K, et al. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects. Front Immunol. 2023 Jan 30;14:1055671. View Source
- [2] Ota Y, Nagai Y, Hirose Y, Hori S, Koga-Yamakawa E, Eguchi K, et al. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects. Front Immunol. 2023 Jan 30;14:1055671. View Source
